molecular formula C18H16N2O2 B1581417 1,4-Bis(4-aminophenoxy)benzene CAS No. 3491-12-1

1,4-Bis(4-aminophenoxy)benzene

Cat. No.: B1581417
CAS No.: 3491-12-1
M. Wt: 292.3 g/mol
InChI Key: JCRRFJIVUPSNTA-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(4-aminophenoxy)benzene is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction of p-chloronitrobenzene with hydroquinone in the presence of a base such as potassium carbonate . The resulting dinitro compound is then reduced using hydrazine and a catalyst like palladium on charcoal to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4-aminophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[4-(4-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRRFJIVUPSNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188465
Record name Aniline, p,p'-(p-phenylenedioxy)di-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3491-12-1
Record name 4,4′-[1,4-Phenylenebis(oxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3491-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, p,p'-(p-phenylenedioxy)di-
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Record name Aniline, p,p'-(p-phenylenedioxy)di-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(4-aminophenoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-BAPB?

A1: The molecular formula of 1,4-BAPB is C18H16N2O2, and its molecular weight is 292.34 g/mol. []

Q2: What are the key structural features of 1,4-BAPB?

A2: 1,4-BAPB consists of a central benzene ring substituted at the 1 and 4 positions with two 4-aminophenoxy groups. The molecule possesses a center of symmetry. The terminal aminophenoxy rings are almost perpendicular to the central benzene ring, forming a dihedral angle of 85.40(4)°. []

Q3: Why is 1,4-BAPB often incorporated into polyimide synthesis?

A3: 1,4-BAPB is a valuable monomer for polyimide synthesis due to its ability to improve the solubility and processability of the resulting polymers. This is attributed to the flexible ether linkages and the non-coplanar structure introduced by 1,4-BAPB, which disrupts chain packing and enhances chain flexibility. [, ]

Q4: What is the impact of 1,4-BAPB on the mechanical properties of polyimides?

A5: 1,4-BAPB contributes to the excellent mechanical properties often observed in polyimides. For instance, polyimide films derived from 1,4-BAPB and specific dianhydrides exhibit tensile strengths ranging from 80 to 105 MPa, elongations at break from 4.7 to 7.6%, and tensile moduli from 1.9 to 2.6 GPa. These desirable mechanical properties make them suitable for applications demanding strength and flexibility. []

Q5: How does 1,4-BAPB influence the dielectric properties of polyimides?

A6: The presence of 1,4-BAPB in polyimide structures can contribute to lower dielectric constants. This is advantageous for applications in microelectronics, where low dielectric materials are crucial for high-speed signal transmission and reduced signal delay. [, ]

Q6: What are the effects of isomerism in bis(aminophenoxy)benzene monomers on polymer properties?

A7: Studies comparing 1,4-BAPB with its isomer 1,3-bis(4-aminophenoxy)benzene demonstrate the impact of isomerism on polymer properties. For instance, polyimides derived from 1,4-BAPB tend to have higher solubility in certain solvents compared to those based on the 1,3 isomer. [, , ] This difference arises from the varying spatial arrangements of the isomers, affecting chain packing and intermolecular interactions within the polymer matrix.

Q7: What are the potential applications of polymers synthesized using 1,4-BAPB?

A7: The unique combination of properties offered by 1,4-BAPB-based polymers makes them suitable for a wide range of applications, including:

  • High-performance films and coatings: Their thermal stability, mechanical strength, and optical transparency make them ideal for aerospace applications, flexible electronics, and protective coatings. [, , ]
  • Membranes: 1,4-BAPB-based polyimides are explored for membrane separation processes, including organic solvent nanofiltration and pervaporation. [, ] Their ability to selectively allow the passage of certain molecules while blocking others is valuable in purification and separation technologies.
  • Adhesives: The strong adhesion properties of some 1,4-BAPB-based polyimides make them suitable for use as high-performance adhesives in demanding environments. []

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